![molecular formula C13H17NO4S B1386848 [1-(Phenylsulfonyl)piperidin-3-yl]acetic acid CAS No. 1040878-00-9](/img/structure/B1386848.png)
[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid
Overview
Description
[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.35 g/mol. This compound has gained attention in scientific research due to its potential biological and industrial applications.
Preparation Methods
The synthesis of [1-(Phenylsulfonyl)piperidin-3-yl]acetic acid involves several steps. One common method includes the reaction of 1-aminopiperidine with phenylsulfonyl chloride to form the intermediate compound, which is then reacted with acetic acid under specific conditions . The reaction is typically carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted piperidine derivatives.
Scientific Research Applications
Overview
[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid is a chemical compound with significant potential in various scientific research fields, particularly in chemistry, biology, and medicine. With the molecular formula C13H17NO4S and a molecular weight of 283.35 g/mol, this compound has been investigated for its unique properties and applications.
Chemistry
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, makes it valuable for synthesizing complex organic molecules and pharmaceuticals .
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of this compound possess antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .
- Anticancer Potential: The compound's mechanism of action includes the inhibition of enzymes involved in cell proliferation, suggesting its potential use in cancer therapeutics .
Medicinal Chemistry
Ongoing research focuses on the therapeutic applications of this compound in treating diseases such as:
- Neurological Disorders: The compound has been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial in managing conditions like Alzheimer's disease .
- Inflammatory Diseases: Its derivatives have shown potential in inhibiting lipoxygenase enzymes, which are implicated in allergic and inflammatory responses .
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow it to be incorporated into various formulations for enhanced performance .
Case Studies
Several case studies have documented the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis and Biological Evaluation : A study synthesized a series of N-substituted derivatives and evaluated their activity against cholinesterase enzymes, demonstrating significant inhibitory effects for several compounds .
- Microwave-Assisted Synthesis : Research demonstrated that microwave-assisted methods significantly reduced synthesis time from hours to seconds while maintaining high yields, showcasing an efficient approach to producing this compound and its derivatives .
Mechanism of Action
The mechanism of action of [1-(Phenylsulfonyl)piperidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidin-4-yl]acetic acid: A similar compound with different substitution patterns on the piperidine ring.
Phenylsulfonylpiperidine: A compound with a phenylsulfonyl group attached to the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Biological Activity
[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's structure features a piperidine ring substituted with a phenylsulfonyl group and an acetic acid moiety. This unique configuration contributes to its diverse biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. For example, the compound has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines. Mechanistic studies suggest that it may exert its effects by disrupting tubulin polymerization, a critical process for cell division. In vitro assays have reported IC50 values indicating potent activity against several cancer types, including breast cancer (MCF-7) and medulloblastoma (D283) cells .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound is known to inhibit enzymes involved in cell proliferation and survival pathways, which is crucial for its anticancer effects.
- Tubulin Polymerization : By disrupting tubulin assembly, it prevents mitotic spindle formation, thereby halting cancer cell division .
Study 1: Antimicrobial Efficacy
A study conducted by Khalid et al. synthesized various derivatives of piperidine compounds, including this compound. The derivatives were evaluated for their antimicrobial activity against lipoxygenase enzymes. Most compounds displayed promising results, indicating the potential for developing new antimicrobial agents .
Study 2: Anticancer Activity
In another investigation, the compound was tested against MCF-7 breast cancer cells. The results showed an IC50 value of 15 nM, demonstrating significant cytotoxicity compared to standard chemotherapeutics . This study highlights the compound's potential as a lead structure for developing new anticancer drugs.
Data Tables
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)9-11-5-4-8-14(10-11)19(17,18)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINAKPSWFUWZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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